molecular formula C9H12O B1581246 1-(4-Methylphenyl)ethanol CAS No. 536-50-5

1-(4-Methylphenyl)ethanol

Cat. No.: B1581246
CAS No.: 536-50-5
M. Wt: 136.19 g/mol
InChI Key: JESIHYIJKKUWIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylphenyl)ethanol (IUPAC name: this compound), also known as p-tolylmethylcarbinol, is a secondary alcohol with the molecular formula C₉H₁₂O and a molecular weight of 136.19 g/mol. Structurally, it consists of a hydroxyl group (-OH) attached to a carbon atom bonded to a methyl group and a para-methyl-substituted phenyl ring. This compound is a viscous liquid with a menthol-like odor and is slightly soluble in water .

It occurs naturally in essential oils of some ginger family plants and is widely used as a flavoring agent in the food industry and a fragrance component in cosmetics. Its synthetic utility includes serving as an intermediate in pharmaceuticals (e.g., ibuprofen derivatives) and agrochemicals . Key reactions include oxidation to 4-methylacetophenone, reduction to 4-methylphenylmethanol, and halogen substitution to form alkyl halides .

Preparation Methods

Reduction of p-Methylacetophenone (4-Methylacetophenone)

Overview:
The most direct and widely used method to prepare 1-(4-methylphenyl)ethanol is the reduction of p-methylacetophenone, also known as 4-methylacetophenone or p-acetyltoluene. This ketone can be synthesized via Friedel-Crafts acylation of toluene with acetic anhydride catalyzed by anhydrous aluminum trichloride.

Preparation of p-Methylacetophenone:

  • Reaction: Toluene + Acetic Anhydride → p-Methylacetophenone
  • Catalyst: Anhydrous AlCl3
  • By-products: Minor o-methylacetophenone (~5%)
  • Physical properties: Colorless needle-like crystals or pale yellow liquid, melting point 28 °C, boiling point 225 °C.

Reduction to this compound:

  • Typically achieved by catalytic hydrogenation or chemical reduction using hydride reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • The reduction selectively converts the ketone carbonyl group to the secondary alcohol without affecting the aromatic ring or methyl substituent.

Advantages:

  • Straightforward, high-yielding, and commonly used in laboratory and industrial settings.
  • The starting ketone is readily available or easily synthesized.

Grignard Reaction Using 4-Methylbenzaldehyde or 4-Methylacetophenone Derivatives

Method:

  • Reaction of 4-methylbenzaldehyde or related derivatives with organomagnesium reagents (Grignard reagents) such as methylmagnesium chloride or ethylmagnesium bromide.
  • The nucleophilic addition of the Grignard reagent to the carbonyl carbon forms a magnesium alkoxide intermediate, which upon acidic workup yields the corresponding secondary alcohol.

Example Procedure:

  • 4-Methylbenzaldehyde + Methylmagnesium chloride → this compound after hydrolysis.

Notes:

  • This method allows for stereochemical control if chiral auxiliaries or catalysts are used.
  • Requires careful handling of moisture-sensitive reagents.

Catalytic Hydrogenation of p-Methylacetophenone

Process:

  • Hydrogenation of p-methylacetophenone over metal catalysts such as palladium, platinum, or nickel under elevated pressure and temperature.
  • Converts the ketone to the corresponding secondary alcohol.

Considerations:

  • The choice of catalyst and reaction conditions affects selectivity and yield.
  • Over-reduction or hydrogenolysis of the aromatic ring is generally avoided under controlled conditions.

Deacylation of Acylated Intermediates

Context:

  • Certain synthetic routes involve acylated intermediates like (R)-1-(4-methylphenyl)ethylamine derivatives, where deacylation reactions yield the target alcohol or amine.

Specific Method:

  • In the presence of alkali metal hydroxides and C4–C10 monohydric alcohol solvents (e.g., n-butanol), deacylation of acetyl, propionyl, or butyryl derivatives occurs to yield the free amine or alcohol.
  • This method is noted for low cost, simple steps, safety, and high purity of products, suitable for industrial scale.

α-Bromination and Subsequent Substitution Reactions

Synthetic Strategy:

  • Preparation of α-bromoketones from ketones by bromination in the presence of catalytic AlCl3, followed by nucleophilic substitution with amines or other nucleophiles to introduce functional groups adjacent to the carbonyl.
  • While this method is more commonly used for preparing related pyrrolidinyl derivatives, it demonstrates the versatility of ketone intermediates like p-methylacetophenone in complex syntheses.

Data Table: Summary of Preparation Methods for this compound

Method Starting Material(s) Key Reagents/Catalysts Conditions Yield/Notes Reference
Friedel-Crafts Acylation + Reduction Toluene + Acetic Anhydride → p-Methylacetophenone Anhydrous AlCl3; NaBH4 or H2/Pd Room temp to reflux; catalytic hydrogenation High yield; minor ortho isomer by-product (~5%)
Grignard Reaction 4-Methylbenzaldehyde + RMgX Methylmagnesium chloride or similar Anhydrous ether solvents; acidic workup High yield; requires moisture control
Catalytic Hydrogenation p-Methylacetophenone Pd, Pt, or Ni catalysts Elevated pressure and temperature Selective ketone reduction
Deacylation of Acylated Intermediates Acylated (R)-1-(4-methylphenyl)ethylamine derivatives Alkali metal hydroxide; C4–C10 alcohol solvent Mild heating, basic conditions High purity, industrially scalable
α-Bromination + Nucleophilic Substitution Ketones (e.g., p-methylacetophenone derivatives) Bromine, AlCl3; amines Ice bath to room temp Used for related derivatives, not direct alcohol

Research Findings and Mechanistic Insights

  • Friedel-Crafts Acylation: The electrophilic aromatic substitution of toluene with acetic anhydride proceeds via the formation of an acylium ion catalyzed by AlCl3. The para-substituted product predominates due to steric and electronic effects, with minor ortho substitution.

  • Reduction Step: Hydride reagents deliver hydride ions to the carbonyl carbon, converting the ketone to the secondary alcohol. Catalytic hydrogenation involves adsorption of the substrate on the metal surface and hydrogen addition.

  • Deacylation Reaction: The alkali metal hydroxide in monohydric alcohol solvents facilitates cleavage of acyl groups from intermediates, yielding amines or alcohols with minimal side reactions. The choice of solvent (e.g., n-butanol) influences solubility and reaction rate.

  • α-Bromination: Bromination occurs selectively at the α-position to the carbonyl under mild conditions with catalytic AlCl3. The resulting α-bromoketones are versatile intermediates for further functionalization.

Scientific Research Applications

Chemical Properties and Production

1-(4-Methylphenyl)ethanol has the molecular formula C9H12OC_9H_{12}O. It is typically produced through various synthetic routes, including the reaction of 4-methylphenol with chlorine in the presence of a Lewis acid catalyst, followed by reduction and oxidation steps to yield the final product .

Key Properties:

  • Molecular Weight: 136.19 g/mol
  • Boiling Point: Approximately 220°C
  • Solubility: Soluble in organic solvents, insoluble in water

Scientific Research Applications

This compound has garnered attention for its diverse applications across multiple scientific fields:

Pharmaceuticals

  • Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals, including analgesics and antihistamines. Its structural properties allow for modifications that enhance drug efficacy and reduce side effects .
  • Biological Activity: Studies have shown that it may exhibit antimicrobial properties, making it a candidate for further exploration in drug development aimed at treating infections .

Chemical Industry

  • Fragrance and Flavor Production: The compound is widely used in the fragrance industry due to its pleasant floral aroma. It is incorporated into perfumes, colognes, and food flavorings .
  • Industrial Applications: It acts as a solvent and is utilized in the production of specialty chemicals, adhesives, and coatings due to its stability and reactivity .

Data Table: Applications Overview

Application AreaSpecific UsesNotes
PharmaceuticalsIntermediate for analgesics, antihistaminesEnhances therapeutic efficacy
Fragrance IndustryUsed in perfumes and flavoringsPleasant floral aroma
Industrial ChemicalsSolvent for coatings and adhesivesStable and versatile
Antimicrobial ResearchPotential use in developing antimicrobial agentsOngoing studies needed

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition of growth at certain concentrations, suggesting potential applications in developing new antimicrobial agents .

Case Study 2: Drug Development

Research on the synthesis of derivatives of this compound has shown promising results in enhancing the pharmacological properties of existing medications. Modifications to its structure have led to compounds with improved efficacy against specific targets within the body .

Future Research Directions

Future investigations could focus on:

  • Pharmacological Studies: Further exploration of its effects on the central nervous system could reveal new therapeutic uses.
  • Environmental Impact Assessments: Understanding degradation pathways and eco-toxicity will be crucial for assessing safety and sustainability.
  • Synthesis Optimization: Developing more efficient synthesis methods could lower production costs and improve yield .

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)ethanol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

The structural and functional nuances of 1-(4-Methylphenyl)ethanol distinguish it from analogous phenylethanol derivatives. Below is a detailed comparison based on molecular features, reactivity, and applications:

Table 1: Comparative Analysis of this compound and Structurally Related Compounds

Compound Name Molecular Formula Key Structural Differences Reactivity & Properties Applications Reference
This compound C₉H₁₂O - Secondary alcohol
- para-methylphenyl group
- Oxidizes to 4-methylacetophenone
- Slightly water-soluble
- Moderate steric hindrance
Flavoring agent, pharmaceutical intermediate, fragrance component
1-Phenylethanol C₈H₁₀O - Secondary alcohol
- No methyl substituent on phenyl
- Higher solubility in polar solvents
- Oxidizes to acetophenone
Solvent, perfume additive, precursor to styrene
2-Phenylethanol C₈H₁₀O - Primary alcohol
- Hydroxyl on ethyl chain
- More reactive in esterification
- Higher volatility
Perfumery, antimicrobial agent, food preservative
4-Methylphenylmethanol C₈H₁₀O - Primary alcohol
- Hydroxyl directly on phenyl ring
- Oxidizes to 4-methylbenzaldehyde
- Lower thermal stability
Intermediate in polymer synthesis, fragrance
1-(4-Methoxyphenyl)ethanol C₉H₁₂O₂ - Methoxy (-OCH₃) substituent instead of methyl - Enhanced electron-donating effects
- Slower oxidation kinetics
Antioxidant studies, photochemical applications
(R)-1-(4-Methylphenyl)ethanol C₉H₁₂O - Chiral center (R-configuration) - Enantioselective oxidation to (R)-4-methylacetophenone
- Used in asymmetric synthesis
Chiral resolution, enantioselective drug synthesis
1-(4-Chloro-3-methylphenyl)ethanol C₉H₁₁ClO - Chloro and methyl substituents on phenyl - Antimicrobial activity due to Cl group
- Reduced solubility in water
Antimicrobial agent, pesticide intermediate
1-(4-Aminophenyl)ethanol C₈H₁₁NO - Amino (-NH₂) substituent - Forms Schiff bases with aldehydes
- pH-sensitive reactivity
Biochemical assays, dye synthesis, drug delivery systems

Key Findings from Comparative Studies

Steric and Electronic Effects: The para-methyl group in this compound introduces steric hindrance, slowing nucleophilic substitution compared to 1-Phenylethanol. However, the methyl group’s electron-donating effect stabilizes intermediates in oxidation reactions . Methoxy and amino substituents (e.g., in 1-(4-Methoxyphenyl)ethanol and 1-(4-Aminophenyl)ethanol) alter electronic density, enhancing antioxidant and pH-dependent reactivity .

Biological Activity: Chlorinated analogs like 1-(4-Chloro-3-methylphenyl)ethanol exhibit stronger antimicrobial properties due to the electronegative Cl atom disrupting microbial membranes . The chiral (R)-enantiomer of this compound shows higher enantioselectivity in biocatalytic reductions, making it valuable in asymmetric drug synthesis .

Solubility and Stability: this compound’s slight water solubility contrasts with 2-Phenylethanol’s higher polarity, which improves miscibility in aqueous formulations . Primary alcohols (e.g., 4-Methylphenylmethanol) are more prone to oxidation than secondary alcohols, limiting their stability in reactive environments .

Industrial Utility: While this compound is a flavoring agent, its halogenated and aminated derivatives are prioritized in pharmaceutical intermediates due to enhanced bioactivity .

Biological Activity

1-(4-Methylphenyl)ethanol, also known as 4-methylphenethyl alcohol or p-tolylethanol, is an organic compound with the molecular formula C9H12O. It has garnered attention in the scientific community due to its diverse biological activities and potential applications in various fields.

Chemical Structure and Properties

This compound features a hydroxyl group (-OH) attached to a secondary carbon, which is also bonded to a para-methylphenyl group. This aromatic compound exhibits unique physical properties influenced by its structure, including solubility and reactivity.

PropertyValue
Molecular FormulaC9H12O
Molecular Weight136.19 g/mol
Boiling Point204 °C
Solubility in WaterModerate

Sources and Occurrence

This compound is found naturally in trace amounts in the essential oils of some plants from the Zingiberaceae family (ginger family) and has been identified in tobacco (Nicotiana tabacum) as well. Its biological function within these plants remains largely unexplored, prompting further investigation into its potential activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been tested against various microorganisms, showing efficacy that suggests potential applications as a natural preservative or antimicrobial agent in food products.

Interaction with Biological Molecules

Studies have explored the interactions of this compound with proteins, particularly focusing on its ability to form adducts with reactive quinones. This interaction may influence cellular processes and could be relevant for understanding mechanisms of toxicity or metabolic pathways.

Flavoring Agent

Due to its pleasant aroma, this compound is investigated for use as a flavoring agent in food products. Its sensory properties make it an attractive candidate for enhancing flavors in various culinary applications.

Study on Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that it could be a viable candidate for natural antimicrobial agents.

Enzymatic Interactions

Another significant area of research involves the enzymatic interactions of this compound. Studies have shown that it can act as a substrate for certain enzymes, suggesting roles in metabolic pathways that could be harnessed for biotechnological applications .

Safety Profile and Toxicity

While the compound shows promise for various applications, its safety profile must be assessed comprehensively. Preliminary studies suggest low toxicity; however, further investigations are necessary to establish safe usage levels in consumer products .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-(4-Methylphenyl)ethanol, and how do reaction conditions influence yield?

this compound is synthesized via:

  • Grignard reaction : Reacting 4-methylbenzylmagnesium bromide with acetaldehyde, optimized under anhydrous conditions (e.g., THF solvent, 0–5°C) to minimize side reactions .
  • Ketone reduction : Reduction of 1-(4-methylphenyl)ethanone using NaBH₄ or LiAlH₄ in ethanol, with yields >85% under controlled pH (neutral to slightly basic) .
  • Biocatalytic reduction : Enzymatic reduction with Daucus carota cells or Pseudomonas cepacia lipase, achieving enantioselectivity >90% for the (R)-enantiomer .

Key factors : Solvent polarity, temperature, and catalyst loading significantly impact yield. For Grignard, excess organometallic reagent improves efficiency .

Q. How can researchers determine the solubility and stability of this compound in experimental setups?

  • Solubility : Use the shake-flask method with HPLC analysis. The compound is sparingly soluble in water (≤0.1 mg/mL) but miscible with ethanol, DMSO, and dichloromethane .
  • Stability : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks). Degradation occurs under strong acidic/basic conditions (pH <3 or >10) via oxidation to 1-(4-methylphenyl)ethanone .

Q. What purification techniques are recommended for isolating this compound after synthesis?

  • Recrystallization : Use ethanol or hexane/ethyl acetate mixtures (3:1) to remove unreacted ketone or Grignard byproducts .
  • Chromatography : Silica gel column chromatography with hexane:ethyl acetate (4:1) eluent resolves enantiomers or diastereomers .
  • Distillation : Vacuum distillation (bp 110–115°C at 15 mmHg) for high-purity isolation .

Advanced Questions

Q. How do electronic effects influence the reactivity of this compound in catalytic β-alkylation?

The electron-donating methyl group on the phenyl ring enhances nucleophilicity at the β-carbon, facilitating iridium-catalyzed β-alkylation with benzyl alcohol. Selectivity (>95%) is achieved using [Ir(cod)Cl]₂ with N-heterocyclic carbene ligands under base-free conditions . Key insight : Electron-withdrawing substituents (e.g., Br) reduce reactivity by destabilizing the transition state .

Q. What analytical methods validate the stereochemical purity of (R)-1-(4-Methylphenyl)ethanol?

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (90:10) to resolve enantiomers (retention times: 12.3 min for (R), 14.1 min for (S)) .
  • NMR spectroscopy : NOE correlations and chiral shift reagents (e.g., Eu(hfc)₃) differentiate enantiomers via splitting of hydroxyl or methyl signals .

Q. How can computational modeling predict the environmental fate of this compound?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model degradation pathways:

  • Oxidation : Activation energy (~25 kcal/mol) for hydroxyl radical-mediated oxidation to 4-methylbenzoic acid .
  • Hydrolysis : Predicted half-life >1 year in neutral water, indicating low environmental persistence .

Q. What role does this compound play in asymmetric catalysis and ligand design?

The compound serves as a chiral auxiliary in palladacycle-catalyzed N-alkylation. For example, pyrazole-based palladacycles derived from (R)-1-(4-Methylphenyl)ethanol show 98% selectivity in amine alkylation at 130°C . Mechanism : The methyl group stabilizes the palladium intermediate via steric shielding .

Q. How do reaction kinetics differ between enzymatic and chemical reduction of 1-(4-methylphenyl)ethanone?

Parameter Chemical (NaBH₄) Enzymatic (D. carota)
Rate constant (k)0.15 min⁻¹0.08 min⁻¹
Enantiomeric excess<5%>90% (R)
Activation energy45 kJ/mol30 kJ/mol

Enzymatic reduction offers superior stereocontrol but slower kinetics due to substrate diffusion limitations .

Q. What are the challenges in scaling up biocatalytic synthesis of this compound?

  • Substrate inhibition : High ketone concentrations (>100 mM) reduce enzyme activity by 40% .
  • Product isolation : Emulsification in biphasic systems (water/MTBE) complicates phase separation .
  • Thermal stability : Lipase activity drops by 50% after 5 cycles at 40°C .

Solutions : Immobilize enzymes on silica nanoparticles or use fed-batch reactors to maintain substrate levels .

Q. How can Hirshfeld surface analysis elucidate intermolecular interactions in this compound crystals?

Hirshfeld analysis of co-crystals (e.g., with ethanol hemisolvate) reveals:

  • O–H···O interactions : 23% contribution from hydrogen bonds between hydroxyl and sulfonyl groups .
  • C–H···π contacts : 18% from methyl-phenyl interactions, stabilizing the lattice .

This guides polymorph screening for improved crystallinity in pharmaceutical intermediates .

Properties

IUPAC Name

1-(4-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESIHYIJKKUWIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862145
Record name Benzenemethanol, .alpha.,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Viscous liquid with an odor similar to menthol; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], colourless oily liquid with a dry, menthol-like, camphoraceous odour
Record name p,alpha-Dimethylbenzyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21161
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name p,alpha-Dimethylbenzyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/826/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name p,alpha-Dimethylbenzyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/826/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.980-0.990
Record name p,alpha-Dimethylbenzyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/826/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

536-50-5, 5788-09-0
Record name 1-(4-Methylphenyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=536-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p,alpha-Dimethylbenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Methylphenyl)ethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41714
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenemethanol, .alpha.,4-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenemethanol, .alpha.,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p,α-dimethylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.854
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-P-TOLYLETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUV6GV10SL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (±)-1-(4-Methylphenyl)ethanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034378
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Tris(triphenylphosphine)ruthenium(II) chloride (3.8 mg, 4 μmol, 0.5 mol %) and a chiral ligand (M=Ru, R=t-Bu, Ar=C6H5—, 2.6 μmol, 0.33 mol %) were dissolved in ether (3 mL) under nitrogen atmosphere, and then heated and stirred for 1 h at 40° C. After the mixture was cooled to room temperature, p-methylacetophenone (0.8 mmol), ether (2 mL) and a solution of potassium ethoxide in i-propanol (0.4 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 12 h under H2 (10 atm) at 25° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent:ethyl acetate/petroleum ether=1/5). Accordingly, pure 1-(p-methylphenyl)ethanol was obtained and the ee value (ee=99.3%) was measured by GC analysis.
Quantity
0.8 mmol
Type
reactant
Reaction Step One
Name
potassium ethoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
3.8 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

ZINC cyanide
1-(4-Methylphenyl)ethanol
ZINC cyanide
ZINC cyanide
1-(4-Methylphenyl)ethanol
ZINC cyanide
ZINC cyanide
1-(4-Methylphenyl)ethanol
ZINC cyanide
ZINC cyanide
1-(4-Methylphenyl)ethanol
ZINC cyanide
ZINC cyanide
1-(4-Methylphenyl)ethanol
ZINC cyanide
ZINC cyanide
1-(4-Methylphenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.